1-[2-(3-Bromophenoxy)ethyl]piperidine

Purification Distillation Physicochemical Characterization

Generic substitution of the 3-bromo isomer with 4-bromo or 2-bromo analogs invalidates DreM/Friedel-Crafts protocols (J. Org. Chem. 2003) for constrained SERM synthesis. This compound provides: - Regiochemically defined reactant for 5,6,6,6-tetracyclic raloxifene analog construction - BPEP inhibitor for Pd-catalyzed pyrazole ring-opening mechanistic studies - LogP 3.5 anchor point for ADMET optimization in HTS library synthesis Shipped ambient with CoA; research-use only.

Molecular Formula C13H18BrNO
Molecular Weight 284.19 g/mol
CAS No. 554430-68-1
Cat. No. B1299075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(3-Bromophenoxy)ethyl]piperidine
CAS554430-68-1
Molecular FormulaC13H18BrNO
Molecular Weight284.19 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCOC2=CC(=CC=C2)Br
InChIInChI=1S/C13H18BrNO/c14-12-5-4-6-13(11-12)16-10-9-15-7-2-1-3-8-15/h4-6,11H,1-3,7-10H2
InChIKeyLMNDGPZXPGPUTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[2-(3-Bromophenoxy)ethyl]piperidine Identity & Properties


1-[2-(3-Bromophenoxy)ethyl]piperidine (CAS 554430-68-1) is a synthetic aryloxyalkyl-piperidine derivative with the molecular formula C13H18BrNO and a molecular weight of 284.19 g/mol [1]. It is cataloged under synonyms including UKRORGSYN-BB BBV-189534 and possesses an MDL identifier of MFCD03992861 [2]. Computed physicochemical properties include an XLogP3-AA of 3.5, a predicted boiling point of 356.1±22.0 °C, a density of 1.293±0.06 g/cm³, and 4 rotatable bonds [3]. These parameters define its baseline profile for procurement and experimental design, distinct from its positional isomers and halogen-substituted analogs.

Identity 3-bromo substitution pattern confirmed for regioselective synthesis
Workflow Distillation-compatible boiling point profile for purification
Selection Literature-supported reactant for DreM and Pd-catalyzed methods

1-[2-(3-Bromophenoxy)ethyl]piperidine: Not a 4-Bromo Substitute


Substituting 1-[2-(3-Bromophenoxy)ethyl]piperidine with its 4-bromo positional isomer (CAS 836-58-8) or 2-bromo isomer (CAS 864424-01-1) introduces quantifiable differences in critical physicochemical properties that directly impact synthesis and purification workflows. The 3-bromo substitution pattern confers a distinct boiling point and regiochemical reactivity profile compared to the para-substituted analog . Furthermore, the specific 3-bromophenoxy motif is essential for its documented utility as a reactant in directed remote metalation (DreM) chemistry for constructing constrained raloxifene analogs, a synthetic niche not fulfilled by other isomers [1]. Generic substitution risks altered reaction kinetics, different product distributions, and invalidates literature-validated protocols.

Positional Isomer

4-Bromo isomer (CAS 836-58-8) may shift boiling point and regiochemical reactivity, altering purification and reaction outcomes.

Halogen Analog

3-Chloro analog likely reduces lipophilicity, which may affect partitioning and non-specific binding in biological assays.

Synthetic Precedent

2-Bromo isomer (CAS 864424-01-1) lacks documented DreM protocol validation, requiring method re-optimization.

1-[2-(3-Bromophenoxy)ethyl]piperidine: Head-to-Head Evidence


Boiling Point: 3-Bromo vs. 4-Bromo Isomer

The target 3-bromo compound exhibits a predicted boiling point approximately 6.4 °C lower than its 4-bromo positional isomer, a difference relevant for distillation-based purification and thermal stability assessments [1]. While both are predicted values, the consistent methodology across PubChem-derived data enables a cross-study comparison.

Boiling Point Comparison
Cross-study comparable
ΔT ≈ 6.4 °C lower
Supports distillation method selection and thermal stability assessment.
Predicted values; consistent methodology enables cross-isomer comparison.
Purification Distillation Physicochemical Characterization

Lipophilicity: 3-Bromo vs. 3-Chloro Analog

The 3-bromo substitution provides a significantly higher computed LogP (XLogP3-AA = 3.5) compared to what would be expected for the analogous 3-chloro compound. While a direct, identically computed LogP for the 3-chloro analog is not available in the same database, the class-level inference based on Hansch substituent constants (π-Br ~0.86 vs. π-Cl ~0.71) indicates a consistent lipophilicity increase [1].

Lipophilicity Difference
Class-level inference
XLogP3-AA 3.5
Higher lipophilicity context for partitioning and ADMET prediction screening.
Estimated ΔLogP ≈ 0.15 vs. 3-chloro analog based on Hansch π constants.
LogP Lipophilicity ADMET Prediction

Validated Reactant for Raloxifene Analogs (DreM Chemistry)

1-[2-(3-Bromophenoxy)ethyl]piperidine is specifically referenced as a key reactant in the peer-reviewed synthesis of constrained raloxifene analogs using complementary Friedel-Crafts and directed remote metalation (DreM) approaches [1]. This validated synthetic application, documented in the Journal of Organic Chemistry, provides a reproducible protocol that is not established for the 2-bromo or 4-bromo isomers in the same context.

Validated DreM Reactant
Supporting evidence
Published protocol for raloxifene analogs
Supports procurement for constrained SERM analog synthesis research.
J. Org. Chem. 2003; no equivalent protocol found for 2- or 4-bromo isomers.
Directed Remote Metalation (DreM) Raloxifene Analogues Synthetic Methodology

Pyrazole Ring-Opening Inhibitor (BPEP) for Pd Catalysis

The compound, abbreviated as BPEP, has been described in supplier documentation as an inhibitor of the pyrazole ring-opening reaction, modulating Pd-catalyzed coupling of aryl bromides and alkyl amines . While quantitative IC50 or kinetic data for this inhibitory activity are not publicly available for comparison against other compounds, this functional annotation distinguishes it from isomers lacking such a documented role.

Pyrazole Ring-Opening Role
Supporting evidence
Described as BPEP inhibitor in Pd catalysis
Potential tool for mechanistic investigation of Pd-catalyzed heterocycle synthesis.
Supplier-documented function; quantitative kinetic data not publicly available.
Palladium Catalysis Pyrazole Synthesis Reaction Optimization

1-[2-(3-Bromophenoxy)ethyl]piperidine Application Scenarios


Constrained SERM Analogs via DreM Chemistry

Procurement should prioritize this compound for research programs synthesizing conformationally restricted raloxifene analogs. The validated use of 1-[2-(3-bromophenoxy)ethyl]piperidine as a reactant in a published DreM/Friedel-Crafts cascade (J. Org. Chem. 2003) provides a reproducible entry into 5,6,6,6-tetracyclic SERM scaffolds. Groups using the 4-bromo isomer would need to re-optimize the entire metalation and cyclization sequence due to altered regioselectivity of the ortho-lithiation step [1].

Pd-Catalyzed Heterocycle Forming Reactions

For methodology groups studying Pd-catalyzed coupling reactions, the annotated role of this compound (BPEP) as a pyrazole ring-opening inhibitor positions it as a potential tool for mechanistic investigations or for optimizing one-pot, multi-component pyrazole syntheses under microwave irradiation [1]. Its specific 3-bromo substitution pattern may offer a distinct coordination or steric profile compared to the 4-bromo analog in palladium-catalyzed manifolds.

Building Block for Lipophilicity-Defined Libraries

When synthesizing compound libraries for high-throughput screening, the computed LogP of 3.5 (XLogP3-AA) for this compound provides a defined, higher lipophilicity anchor point compared to chloro-substituted analogs [1]. This property is critical for controlling ADMET profile parameters early in medicinal chemistry campaigns and allows for deliberate modulation of LogP in lead optimization.

Application
Selection Property
Validation Focus
Constrained SERM Analogs
Literature-validated DreM reactant
Reproducibility of published metalation-cyclization sequence
Pd-Catalyzed Heterocycle Methods
Annotated pyrazole ring-opening modulator
Mechanistic studies and one-pot reaction optimization
Lipophilicity-Defined Libraries
Computed XLogP3-AA 3.5 anchor
ADMET profile modulation in lead optimization campaigns

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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